molecular formula C6H12N2O B13517150 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13517150
M. Wt: 128.17 g/mol
InChI Key: BZZQETIZPLCMJB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[211]hexan-4-amine is a unique bicyclic compound characterized by its rigid structure and the presence of both an amine and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives .

Scientific Research Applications

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic structure of the compound also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

    2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the ether functional group.

    Bicyclo[2.1.1]hexane: This compound is structurally similar but does not contain the amine group.

Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of both an amine and an ether functional group within a rigid bicyclic framework. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C6H12N2O/c7-3-6-1-5(8,2-6)4-9-6/h1-4,7-8H2

InChI Key

BZZQETIZPLCMJB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)N

Origin of Product

United States

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